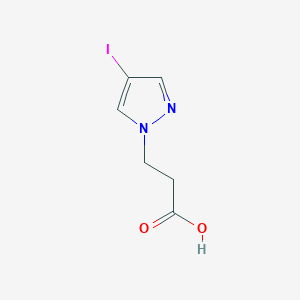

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

Übersicht

Beschreibung

“3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular weight of 280.07 . It is a powder at room temperature . The IUPAC name for this compound is 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoic acid .

Molecular Structure Analysis

The InChI code for “3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” is 1S/C7H9IN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

“3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” is a powder at room temperature . The melting point of this compound is between 113-115 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, while not directly mentioned, is closely related to the broader class of pyrazole derivatives, which are known for their rich chemistry and potential in creating a wide range of heterocyclic compounds. Pyrazoles, including those with iodo substitutions, serve as building blocks in synthesizing diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These compounds have significant applications in developing dyes and various classes of heterocyclic compounds under mild reaction conditions, leveraging unique reactivities for innovative transformations (Gomaa & Ali, 2020).

Biological and Pharmaceutical Applications

Pyrazoline derivatives, including those related to 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, have shown considerable potential in pharmacological contexts. They exhibit a wide range of biological activities, including anticancer properties. Research into pyrazoline derivatives has identified their role as electron-rich nitrogen carriers, highlighting their dynamic applications across various biological effects. The interest in pyrazolines against cancer underscores their promise as moieties in pharmaceutical chemistry, driving further research into their medicinal capabilities (Ray et al., 2022).

Role in Drug Discovery and Development

The exploration of pyrazole carboxylic acid derivatives, akin to 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid, underscores their significance in drug discovery. These compounds are highlighted for their antimicrobial, anticancer, anti-inflammatory, and antidepressant activities among others. The review of synthetic methods and biological applications of these derivatives provides invaluable insights for medicinal chemists, emphasizing the scaffold’s versatility in creating biologically active molecules (Cetin, 2020).

Safety and Hazards

The safety information for “3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives have a broad range of biological activities and can interact with various targets .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Eigenschaften

IUPAC Name |

3-(4-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGHVPPRUSELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole](/img/structure/B1439585.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)

![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)

methyl}phenol hydrochloride](/img/structure/B1439602.png)